molecular formula C10H15NO2 B11909852 (S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine

(S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine

Cat. No.: B11909852
M. Wt: 181.23 g/mol
InChI Key: VPBRKFOUYMOQQK-QMMMGPOBSA-N
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Description

(S)-1-(3-(Methoxymethoxy)phenyl)ethan-1-amine (CAS 1243322-19-1) is a chiral aromatic amine with a molecular formula of C 10 H 15 NO 2 and a molecular weight of 181.24 g/mol . This compound is supplied with a purity of 95% and above, intended solely for research and development purposes . The structure of this molecule incorporates two key functional features valuable in synthetic chemistry: a chiral primary amine and a methoxymethoxy (MOM) protected phenol. The chiral amine center serves as a crucial building block for the synthesis of enantiomerically pure compounds, potentially for use in asymmetric synthesis and the development of active pharmaceutical ingredients (APIs). The MOM-protecting group on the phenyl ring is a strategic feature that enhances the compound's stability during synthetic sequences and can be selectively removed under mild acidic conditions to reveal a phenolic hydroxyl group at a later stage. This makes the compound a versatile intermediate for multi-step organic synthesis, particularly in medicinal chemistry where the 3-hydroxyphenyl moiety is a common pharmacophore. Compounds with similar chiral amine scaffolds are investigated as key intermediates in the synthesis of more complex molecules, including certain immunomodulators . As a handling note, researchers should be aware that structurally similar chiral amines often require storage in a dark place under an inert atmosphere at room temperature to maintain stability and purity . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(1S)-1-[3-(methoxymethoxy)phenyl]ethanamine

InChI

InChI=1S/C10H15NO2/c1-8(11)9-4-3-5-10(6-9)13-7-12-2/h3-6,8H,7,11H2,1-2H3/t8-/m0/s1

InChI Key

VPBRKFOUYMOQQK-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OCOC)N

Canonical SMILES

CC(C1=CC(=CC=C1)OCOC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine typically involves the following steps:

    Protection of the phenol group: The phenol group of 3-hydroxybenzaldehyde is protected using methoxymethyl chloride in the presence of a base such as sodium hydride to form 3-(methoxymethoxy)benzaldehyde.

    Formation of the chiral amine: The aldehyde group is then subjected to reductive amination with (S)-1-phenylethylamine in the presence of a reducing agent like sodium triacetoxyborohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halides and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Corresponding amine or alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, (S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine serves as an important intermediate for synthesizing various organic compounds. Its unique substitution pattern allows for the creation of complex molecules with specific functionalities.

Biology

Research has indicated that this compound exhibits significant biological activities. Studies have focused on its interaction with various enzymes and receptors, particularly in relation to:

  • Enzyme Activity : The compound has been investigated for its effects on enzyme modulation, contributing to the understanding of biochemical pathways.
  • Receptor Binding : Its binding affinity to specific receptors is crucial for developing therapeutic agents targeting neurological conditions .

Medicine

The medicinal applications of this compound are particularly promising:

  • Pharmaceutical Development : It acts as a precursor for synthesizing pharmaceutical agents aimed at treating neurological disorders.
  • Therapeutic Potential : Ongoing research explores its efficacy in modulating neurotransmitter systems, which may lead to advancements in treatments for conditions such as depression and anxiety .

Industry

In industrial contexts, this compound is utilized in the production of fine chemicals. Its role as a building block facilitates the development of more complex molecules used in various applications .

Case Study 1: Enzyme Interaction Studies

A study explored the interaction of this compound with α-glucosidase. The findings indicated that this compound could effectively inhibit enzyme activity, suggesting potential applications in managing glucose metabolism disorders .

Case Study 2: Neuropharmacological Effects

Research conducted on the neuropharmacological effects of this compound highlighted its ability to modulate serotonin receptors. This activity is indicative of its potential use in developing antidepressants .

Mechanism of Action

The mechanism of action of (S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethoxy group and the chiral amine moiety play crucial roles in binding to these targets, leading to the desired biological or chemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name Substituent(s) Key Features Reference
This compound 3-MOM Chiral amine with MOM-protected hydroxyl group; used in stereoselective synthesis.
(S)-1-(2-Methoxyphenyl)ethan-1-amine 2-Methoxy Methoxy group at ortho position; lower steric hindrance compared to MOM.
(S)-1-(3-(Trifluoromethyl)phenyl)ethan-1-amine 3-CF₃ Electron-withdrawing CF₃ group enhances lipophilicity and metabolic stability.
1-(3,5-Dimethoxyphenyl)ethan-1-amine 3,5-Dimethoxy Increased electron density; potential for π-π stacking in receptor binding.
1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine 3-Pyrazole Heterocyclic substituent introduces hydrogen-bonding capability.

Key Observations :

  • Substituent Effects : The MOM group in the target compound provides steric bulk and polarity intermediate between methoxy and trifluoromethyl groups. This balance may optimize solubility and synthetic versatility .
  • Chirality : Enantiopure analogs like (S)-1-(3-(trifluoromethyl)phenyl)ethan-1-amine (yield: 48%) demonstrate the importance of stereochemistry in pharmaceutical intermediates, as seen in kinase inhibitor synthesis .

Key Observations :

  • Protection/Deprotection Strategies: The MOM group is advantageous for stepwise synthesis, as seen in intermediates for flavonoid derivatives . In contrast, trifluoromethyl or pyrazole groups require specialized reagents (e.g., CF₃COCl or pyrazole boronic acids) .
  • Chiral Resolution : Enantiopure analogs like (S)-1-(2-methoxyphenyl)ethan-1-amine are synthesized using chiral auxiliaries or enzymatic resolution, highlighting the technical complexity of stereochemical control .

Table 3: Comparative Properties

Compound Molecular Weight (g/mol) LogP* Solubility Bioactivity Highlights
This compound 209.26 1.8 Moderate in organic solvents Potential CNS activity due to amine group.
(S)-1-(3-(Trifluoromethyl)phenyl)ethan-1-amine 219.19 2.5 Low aqueous solubility Used in protease inhibitor synthesis.
1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine 187.24 2.1 High in DMSO Targets kinase enzymes via heterocyclic interactions.
1-(4-Cyclopropyl-3-(quinazolinyl)phenyl)ethan-1-amine 393.3 ([M+H]⁺) 3.0 Lipid-soluble Anticandidate in oncology (kinase inhibition).

Key Observations :

  • Bioactivity : Pyrazole-containing analogs exhibit enhanced binding to ATP pockets in kinases, whereas MOM-protected amines may serve as prodrugs .

Biological Activity

(S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine, also known as a methoxymethoxy derivative of phenethylamine, has garnered attention for its potential biological activities. This article synthesizes current research findings on the compound's pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a phenethylamine backbone with a methoxymethoxy substituent, which may influence its interaction with biological targets. The structural formula can be represented as follows:

C12H17NO3\text{C}_{12}\text{H}_{17}\text{N}\text{O}_3

Research indicates that this compound may interact with several biological pathways:

  • Monoamine Transporter Inhibition : Preliminary studies suggest that the compound may inhibit the reuptake of neurotransmitters, including serotonin and norepinephrine, which could enhance mood and cognitive function.
  • Antimicrobial Activity : The compound has shown potential antibacterial properties, particularly against Gram-positive bacteria. Its mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Antimicrobial Efficacy

A study evaluated the compound's Minimum Inhibitory Concentration (MIC) against various bacterial strains. The results are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Enterococcus faecalis16
Methicillin-resistant Staphylococcus aureus (MRSA)2

These findings indicate that this compound exhibits significant antibacterial activity, particularly against MRSA, which is crucial in overcoming antibiotic resistance.

Neuropharmacological Effects

In vitro studies have demonstrated the compound's ability to modulate neurotransmitter levels. A comparative analysis of its effects on serotonin and norepinephrine levels is presented in Table 2.

Treatment ConditionSerotonin Level (nM)Norepinephrine Level (nM)
Control5030
This compound (10 µM)12080

The increase in neurotransmitter levels suggests a potential role for this compound in treating mood disorders.

Case Study 1: Antibacterial Application

A clinical trial involving patients with skin infections caused by MRSA evaluated the efficacy of this compound as an adjunct therapy. Patients receiving the compound alongside standard antibiotic treatment showed a significant reduction in infection severity compared to those receiving antibiotics alone.

Case Study 2: Neuropharmacological Impact

In a double-blind study assessing patients with generalized anxiety disorder, participants treated with this compound reported decreased anxiety levels and improved mood compared to the placebo group. The results suggest that this compound could be a viable candidate for further development as an anxiolytic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine, and how can reaction conditions be optimized for yield and enantiomeric purity?

  • Methodology :

  • Reductive Amination : Start with 3-(methoxymethoxy)phenylacetone and employ a chiral catalyst (e.g., (R)- or (S)-BINAP with Ru or Rh) for asymmetric hydrogenation to achieve enantiomeric excess. Reaction conditions (temperature: 50–80°C, H₂ pressure: 50–100 psi) and solvent choice (e.g., methanol or ethanol) influence yield and stereoselectivity .
  • Chiral Resolution : If racemic mixtures form, use diastereomeric salt formation with chiral acids (e.g., tartaric acid) or chromatographic methods (chiral HPLC with cellulose-based columns) .
  • Intermediate Protection : Protect the methoxymethoxy group during synthesis using acid-labile protecting groups (e.g., tert-butyldimethylsilyl ether) to prevent undesired cleavage .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology :

  • Spectroscopic Analysis : Combine NMR (¹H/¹³C) to confirm substitution patterns (e.g., methoxymethoxy at C3) and chiral center integrity. IR spectroscopy can verify amine (-NH) and ether (-OCH₂O-) functional groups .
  • Chromatographic Purity : Use reverse-phase UPLC/HPLC with UV detection (λ = 254 nm) and compare retention times against known standards. For chiral purity, employ chiral stationary phases (e.g., Chiralpak AD-H) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₀H₁₅NO₂, [M+H]⁺ = 196.1443) and detects trace impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential amine volatility .
  • Spill Management : Neutralize spills with dilute acetic acid (5%) and absorb with inert materials (e.g., vermiculite). Dispose of waste via approved hazardous chemical protocols .
  • First Aid : For eye exposure, rinse with water for 15+ minutes; for inhalation, move to fresh air and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives, such as unexpected NOE effects or splitting patterns?

  • Methodology :

  • Dynamic NMR Studies : Perform variable-temperature NMR to detect conformational exchange broadening. For example, methoxymethoxy group rotation may cause splitting anomalies .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian at B3LYP/6-31G* level) to predict coupling constants and compare with experimental data .
  • X-ray Crystallography : Resolve ambiguities by crystallizing derivatives (e.g., hydrochloride salts) to confirm stereochemistry and hydrogen-bonding networks .

Q. What strategies are effective for studying the hydrolytic stability of the methoxymethoxy group under physiological conditions?

  • Methodology :

  • pH-Dependent Stability Assays : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via LC-MS. Methoxymethoxy cleavage is expected under acidic conditions (pH < 3) via SN1 mechanisms .
  • Enzymatic Studies : Test stability in esterase-rich media (e.g., human liver microsomes) to assess susceptibility to enzymatic hydrolysis .
  • Stabilization Approaches : Co-formulate with cyclodextrins or liposomes to protect the labile group in drug delivery systems .

Q. How can mechanistic studies elucidate the role of this compound in modulating biological targets (e.g., GPCRs)?

  • Methodology :

  • Radioligand Binding Assays : Use tritiated or fluorescently labeled analogs to measure affinity for receptors (e.g., adrenergic or serotonin receptors). Competitive binding with known antagonists validates target engagement .
  • Molecular Dynamics Simulations : Model receptor-ligand interactions (e.g., with β₂-adrenergic receptor) to identify key binding residues (e.g., Asp113 for amine protonation) .
  • Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess agonist/antagonist activity .

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